molecular formula C8H15NO2 B6202152 rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanol CAS No. 2694063-06-2

rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanol

Cat. No. B6202152
CAS RN: 2694063-06-2
M. Wt: 157.2
InChI Key:
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Description

Rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanol, also known as racemic-oxazinol, is a chiral compound belonging to the oxazinol family of compounds. It is a white crystalline solid with a melting point of 130-131 °C. Racemic-oxazinol has a wide range of applications in synthetic organic chemistry and has been used in the synthesis of a number of biologically active compounds. This compound has been studied extensively in recent years and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Racemic-oxazinol has a number of scientific research applications. This compound has been found to be useful in the synthesis of a variety of biologically active compounds, such as peptides and peptidomimetics. Racemic-oxazinol has also been used in the synthesis of chiral drugs, such as the anti-HIV drug raltegravir. In addition, rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol has been used in the synthesis of a number of other chiral compounds, including chiral alcohols, chiral amines, and chiral acids.

Mechanism of Action

The mechanism of action of rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol is not yet fully understood. However, it is believed that rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol acts as a chiral catalyst in the synthesis of biologically active compounds. Specifically, rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol acts as a Lewis acid, which can promote the formation of new bonds between molecules. In addition, rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol has been found to have a number of other catalytic activities, such as the formation of diastereomers and the formation of enantiomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol are not yet fully understood. However, it has been found to have a number of biochemical and physiological effects, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol has been found to have a number of other biochemical and physiological effects, such as the inhibition of the enzymes 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX), which are involved in the production of leukotrienes and other pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

Racemic-oxazinol has a number of advantages for use in laboratory experiments. This compound is relatively stable and can be easily synthesized from commercially available starting materials. In addition, rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol has a number of catalytic activities, which can be useful in the synthesis of biologically active compounds. However, there are a few limitations to the use of rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol in laboratory experiments. This compound is relatively expensive and can be difficult to obtain in large quantities. In addition, the mechanism of action of rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol is not yet fully understood, which can limit its use in certain experiments.

Future Directions

The future of rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol is promising, as this compound has a number of potential applications in the field of synthetic organic chemistry. One potential future direction is the development of more efficient and cost-effective synthesis methods for rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol. In addition, more research is needed to better understand the mechanism of action of this compound and to identify new catalytic activities that can be exploited in the synthesis of biologically active compounds. Finally, further research is needed to explore the potential therapeutic applications of rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol and to develop new formulations and delivery systems.

Synthesis Methods

Racemic-oxazinol can be synthesized through a variety of methods, including the synthesis of the rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol dimer, the synthesis of rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol from oxazinone and the synthesis of rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol from oxazolidinone. The rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol dimer can be synthesized by reacting oxazinone with an aqueous solution of sodium hydroxide. The reaction yields a rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol dimer, which can then be purified by recrystallization. The synthesis of rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol from oxazinone is a two-step process. In the first step, oxazinone is reacted with an aqueous solution of sodium hydroxide to yield a rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol dimer. The second step involves the reaction of the dimer with an aqueous solution of sodium hydroxide to yield rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol. Finally, the synthesis of rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol from oxazolidinone involves the reaction of oxazolidinone with an aqueous solution of sodium hydroxide to yield rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanolinol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxy-2-cyclopentenone", "ethylamine", "formaldehyde", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxy-2-cyclopentenone with ethylamine in the presence of formaldehyde and sodium borohydride to form racemic 2-ethylamino-4-hydroxy-5-cyclopenten-1-one.", "Step 2: Reduction of racemic 2-ethylamino-4-hydroxy-5-cyclopenten-1-one with sodium borohydride in methanol to form racemic 2-ethylamino-4-hydroxycyclopentan-1-one.", "Step 3: Protection of the hydroxyl group in racemic 2-ethylamino-4-hydroxycyclopentan-1-one with acetic anhydride and pyridine to form racemic 2-ethylamino-4-acetoxy-cyclopentan-1-one.", "Step 4: Conversion of racemic 2-ethylamino-4-acetoxy-cyclopentan-1-one to racemic 2-ethylamino-4-hydroxycyclopentan-1-one by hydrolysis with hydrochloric acid.", "Step 5: Cyclization of racemic 2-ethylamino-4-hydroxycyclopentan-1-one with sodium hydroxide in water to form racemic octahydrocyclopenta[b][1,4]oxazin-6-ol.", "Step 6: Reduction of racemic octahydrocyclopenta[b][1,4]oxazin-6-ol with sodium borohydride in methanol to form rac-[(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-yl]methanol." ] }

CAS RN

2694063-06-2

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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